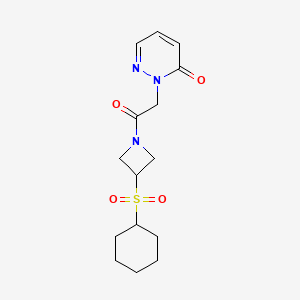

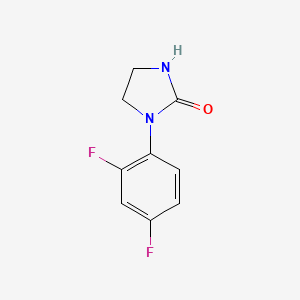

1-(2,4-Difluorophenyl)-imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

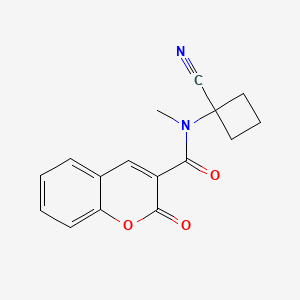

1-(2,4-Difluorophenyl)-imidazolidin-2-one (DFPI) is an organofluorine compound that has been studied for its potential applications in a variety of scientific research fields. DFPI is a versatile compound that has been used for a variety of purposes including as a catalyst in organic synthesis, as an inhibitor for proteases, and as a reagent for the determination of metal ions. The compound is a white crystalline solid that is soluble in organic solvents and is readily available commercially.

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Bioactivity

Stereoselectivity in Bioactive Compounds

Imidazolidin-4-ones are utilized in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. Their synthesis involves alpha-aminoamide reacting with ketones or aldehydes, leading to imine formation and subsequent intramolecular cyclization. A study found that the formation of imidazolidin-4-one is stereoselective when certain substituted benzaldehydes are used, highlighting the role of intramolecular hydrogen bonds (Ferraz et al., 2007).

Antifungal Azoles

Certain imidazolidin-2-one derivatives have been identified as potential antifungal agents. For example, water-soluble prodrugs of 1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone were synthesized for improved solubility and injectable formulations, demonstrating significant in vivo antifungal activities (Ichikawa et al., 2001).

Corrosion Inhibition

- Inhibition of Carbon Steel Corrosion: Imidazolidin derivatives like 1-(2-ethylamino)-2-methylimidazoline have been evaluated for their corrosion inhibition efficiency in acidic media. These studies help in understanding the reactivity and efficiency of these compounds as corrosion inhibitors, with imidazolidine showing good inhibition properties (Cruz et al., 2004).

Fluorescence Spectroscopy

- Binding Interaction Studies: The interaction between imidazole derivatives and bovine serum albumin (BSA) has been studied using fluorescence and UV-vis absorbance spectroscopy. Such studies provide insights into the binding constants and sites, contributing to our understanding of protein-ligand interactions (Jayabharathi et al., 2012).

Catalysis and Synthetic Applications

- Catalytic Synthesis of Imidazolidin-2-ones: Research has focused on developing sustainable protocols for synthesizing imidazolidin-2-ones, vital structural motifs in pharmaceuticals and natural products. Reviews of catalytic strategies for accessing these heterocycles highlight advancements in the field (Casnati et al., 2019).

Quantum Chemical Investigations

- Electro-optical and Charge Transport Studies: Imidazolidin derivatives have been examined for their structural, electronic, optical, and charge transport properties, revealing their potential as semiconducting materials. These studies involve detailed quantum chemical investigations, offering valuable insights into the applicability of these compounds in various technological domains (Irfan et al., 2016).

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O/c10-6-1-2-8(7(11)5-6)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFOTWMXKFTRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorophenyl)-imidazolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2775064.png)

![1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B2775069.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate](/img/structure/B2775072.png)

![4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone](/img/structure/B2775078.png)

![N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775079.png)

![5-Fluoro-2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2775080.png)

![N-(4-chlorobenzyl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2775083.png)

![1-methyl-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2775086.png)